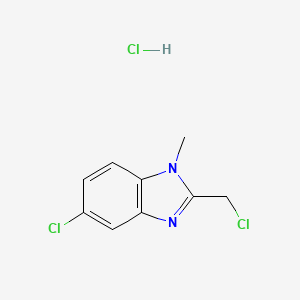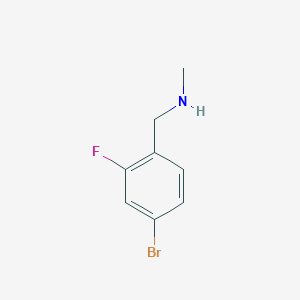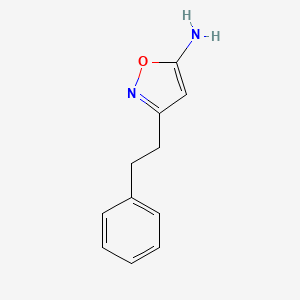
5-Ciclobutil-1H-1,2,4-triazol-3-tiol
Descripción general
Descripción
5-Cyclobutyl-1H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C6H9N3S and its molecular weight is 155.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación en Proteómica
El 5-Ciclobutil-1H-1,2,4-triazol-3-tiol se utiliza en la investigación en proteómica por su potencial para estudiar las estructuras y funciones de las proteínas . Sus propiedades moleculares pueden ayudar en la identificación y cuantificación de proteínas, especialmente cuando se marcan o etiquetan para su detección.
Descubrimiento de fármacos
Este compuesto se ha integrado en varios candidatos a fármacos debido a su núcleo triazol, que es un motivo común en los productos farmacéuticos . Es particularmente útil en la síntesis de medicamentos antivirales, como los que se utilizan para tratar infecciones respiratorias y hepatitis C.
Síntesis orgánica
En química orgánica, el this compound sirve como bloque de construcción para crear moléculas complejas . Su versatilidad permite la construcción de diversas estructuras orgánicas, que pueden ser cruciales en la síntesis de nuevas entidades químicas.
Química de polímeros
El compuesto es fundamental en la formación de nuevos polímeros luminiscentes cuando se hace reaccionar con sales de cadmio (II) . Estos polímeros tienen aplicaciones potenciales en la creación de nuevos materiales con propiedades ópticas específicas.
Química supramolecular
Debido a su capacidad para actuar como ligando, el this compound se puede utilizar para desarrollar polímeros de coordinación y otras estructuras supramoleculares . Estas estructuras son clave en la creación de materiales con propiedades mecánicas y químicas únicas.
Bioconjugación
En la bioconjugación, este compuesto se puede utilizar para unir biomoléculas entre sí o a soportes sólidos . Esta aplicación es crucial en el desarrollo de biosensores y herramientas de diagnóstico.
Biología química
Las propiedades del this compound lo hacen adecuado para su uso en biología química, particularmente en el estudio de procesos biológicos a nivel molecular . Se podría utilizar para analizar la función de enzimas u otras proteínas dentro de las células.
Imágenes fluorescentes
El potencial del compuesto para formar materiales luminiscentes lo convierte en un candidato para su uso en técnicas de imágenes fluorescentes . Esta aplicación es importante para visualizar tejidos biológicos y comprender los procesos celulares.
Mecanismo De Acción
Target of Action
1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The specific targets would depend on the specific substituents on the triazole ring.
Mode of Action
The mode of action of 1,2,4-triazoles generally involves interactions with biological receptors through hydrogen bonding and dipole interactions . The specific mode of action would depend on the specific targets and the nature of the substituents on the triazole ring.
Biochemical Pathways
1,2,4-triazoles have been found to have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . The specific biochemical pathways affected would depend on the specific targets and the nature of the substituents on the triazole ring.
Result of Action
The molecular and cellular effects of a compound’s action would depend on its specific targets and mode of action. For 1,2,4-triazoles, these effects could include the inhibition of certain enzymes or the modulation of certain cellular processes .
Análisis Bioquímico
Biochemical Properties
5-Cyclobutyl-1H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It exhibits tautomerism in solution and can form luminescent polymers with cadmium (II) salts . The compound undergoes regioselective S-alkylation to form a series of S-substituted derivatives . It interacts with enzymes and proteins, potentially influencing their activity and stability.
Cellular Effects
The effects of 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins may lead to changes in cell function, including alterations in metabolic pathways and gene regulation .
Molecular Mechanism
At the molecular level, 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol exerts its effects through binding interactions with biomolecules. It may act as an enzyme inhibitor or activator, depending on the specific enzyme and context. The compound’s binding to proteins can lead to changes in their conformation and activity, ultimately affecting gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can have sustained effects on cells, with potential implications for its use in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while higher doses could lead to toxicity or adverse effects. Studies have shown threshold effects, where the compound’s impact on cellular function and metabolism changes significantly at specific dosage levels .
Metabolic Pathways
5-Cyclobutyl-1H-1,2,4-triazole-3-thiol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can affect overall cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall function within the cell .
Propiedades
IUPAC Name |
5-cyclobutyl-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S/c10-6-7-5(8-9-6)4-2-1-3-4/h4H,1-3H2,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGCHUJWNBJZMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=S)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


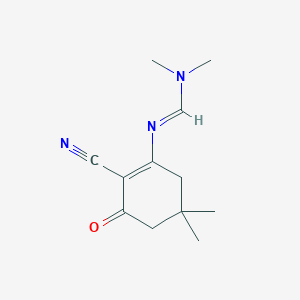
![2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1451821.png)

![3-{5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B1451825.png)
![2-({[(4-Chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B1451826.png)

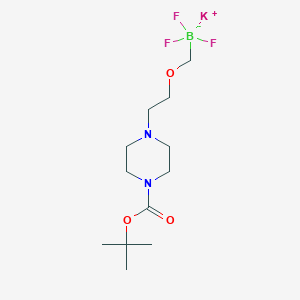
![[4-(4-Ethoxyphenyl)oxan-4-yl]methanamine](/img/structure/B1451831.png)
